Product packaging for 5-Cyano-2-fluorophenylboronic acid(Cat. No.:CAS No. 468718-30-1)

5-Cyano-2-fluorophenylboronic acid

Cat. No.: B1351157
CAS No.: 468718-30-1
M. Wt: 164.93 g/mol
InChI Key: ITCSMTHUTFTXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Organoboron Chemistry

Organoboron chemistry is a broad field that encompasses the study of chemical compounds containing a carbon-boron bond. First synthesized in 1860, boronic acids are derivatives of boric acid where one hydroxyl group is replaced by an organic substituent. nih.gov Arylboronic acids, specifically, are characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. These compounds are generally stable, crystalline solids that are easy to handle and store. nih.gov The presence of fluorine atoms in arylboronic acids can enhance their acidity, which is a crucial factor in their reactivity and applications in sensing. mdpi.com The chemistry of organoboron compounds is extensive, with applications ranging from catalysis and materials science to biology and medical imaging. researchgate.net

Role of Arylboronic Acids as Versatile Synthetic Intermediates

Arylboronic acids are highly valued as intermediates in organic synthesis, primarily due to their participation in a wide range of cross-coupling reactions. researchgate.netdntb.gov.ua The most notable of these is the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.govresearchgate.net This reaction's reliability and functional group tolerance have made it a cornerstone of modern organic chemistry, particularly in the synthesis of complex molecules such as pharmaceuticals and agrochemicals. nbinno.com Beyond the Suzuki-Miyaura coupling, arylboronic acids are also utilized in other important transformations, including Chan-Lam coupling for the formation of carbon-heteroatom bonds (C-N, C-O, C-S), Petasis reactions, and Liebeskind-Srogl couplings. researchgate.netdntb.gov.uarsc.org Their ability to serve as precursors for aryl radicals further expands their synthetic utility. rsc.org The versatility of arylboronic acids stems from their desirable characteristics, which include safety, stability, and broad chemical diversity. researchgate.netdntb.gov.ua

Specific Research Focus on 5-Cyano-2-fluorophenylboronic Acid as a Building Block

This compound is a disubstituted arylboronic acid that has emerged as a key building block in the synthesis of complex organic molecules. tcichemicals.com Its utility is derived from the specific arrangement of its functional groups: a cyano (-C≡N) group and a fluorine (-F) atom on the phenyl ring. The electron-withdrawing nature of these substituents significantly influences the reactivity of the boronic acid moiety and provides sites for further chemical modification.

The presence of the cyano group offers a versatile handle for a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, allowing for the introduction of diverse functionalities. The fluorine atom, on the other hand, can enhance the metabolic stability and binding affinity of a molecule, properties that are highly desirable in medicinal chemistry. nbinno.com The combination of these features makes this compound a valuable precursor for the synthesis of biologically active compounds and advanced materials. nbinno.comresearchgate.net

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 468718-30-1
Molecular Formula C₇H₅BFNO₂
Molecular Weight 164.93 g/mol
Appearance White to off-white crystalline powder
Melting Point 350.0°C to 353.0°C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BFNO2 B1351157 5-Cyano-2-fluorophenylboronic acid CAS No. 468718-30-1

Properties

IUPAC Name

(5-cyano-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BFNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCSMTHUTFTXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C#N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382607
Record name 5-CYANO-2-FLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468718-30-1
Record name 5-CYANO-2-FLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Cyano-2-fluorobenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 5 Cyano 2 Fluorophenylboronic Acid

Established Synthetic Pathways for Arylboronic Acids

The foundational methods for synthesizing arylboronic acids can be broadly categorized into two approaches: those starting from halogenated aromatic compounds and those involving the direct functionalization of an aromatic C-H bond.

Halogenated benzonitriles are common starting materials for the synthesis of 5-Cyano-2-fluorophenylboronic acid. These precursors can be converted to the desired boronic acid through either direct borylation or by understanding the reverse reaction, halodeboronation.

Halodeboronation is a reaction where an arylboronic acid is converted into an aryl halide. While this is the reverse of the desired synthesis, understanding its mechanism is critical for optimizing the forward reaction and preventing unwanted side reactions. The process typically involves the reaction of an arylboronic acid with a halogen source.

Recent studies have shown that this transformation can be catalyzed by a simple base, avoiding the need for a metal catalyst like copper. organic-chemistry.orgacs.orgnih.gov The mechanism proceeds through a boronate-driven ipso-substitution pathway, where a base activates the boronic acid, making it more susceptible to attack by an electrophilic halogen source. acs.orgnih.gov For instance, a scalable synthesis of 2-bromo-3-fluorobenzonitrile (B1333834) was developed through the sodium methoxide-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid. nih.gov This method's generality was proven by successfully applying it to a range of aryl boronic acids to form both aryl bromides and chlorides in good to excellent yields using 1,3-dihalo-5,5-dimethylhydantoin as the halogen source. nih.gov This highlights the reversible nature of the C-B bond formation and the conditions that can influence its stability.

General Conditions for Base-Catalyzed Halodeboronation acs.orgnih.gov
ComponentTypical Reagent/ConditionRole in Reaction
Arylboronic AcidSubstituted Phenylboronic AcidSubstrate
Base CatalystNaOMe, KOAcActivates the boronic acid
Halogen Source1,3-dihalo-5,5-dimethylhydantoin, NISProvides the electrophilic halogen
SolventMethanol, AcetonitrileReaction Medium

A more direct route to arylboronic acids involves the palladium-catalyzed cross-coupling reaction of a halogenated arene with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004). This method, often referred to as the Miyaura borylation, is a powerful tool for creating carbon-boron bonds. For the synthesis of this compound, a suitable starting material would be a dihalogenated benzonitrile, such as 3-bromo-4-fluorobenzonitrile. The reaction is typically catalyzed by a palladium complex and a ligand, with a base to facilitate the catalytic cycle. While specific examples for this compound are not detailed in the provided search results, this general pathway is a standard and widely used method for preparing such compounds.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective synthesis of substituted aromatic compounds. wikipedia.org This technique relies on a directing metalation group (DMG) on the aromatic ring, which interacts with an organolithium reagent, typically n-butyllithium or s-butyllithium, to direct deprotonation specifically at the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate is then trapped with an electrophile.

In the context of synthesizing this compound, the fluorine atom can act as a directing group. The process would involve the lithiation of a precursor like 4-fluorobenzonitrile (B33359) at the position ortho to the fluorine, followed by quenching the resulting organolithium species with a boron electrophile, such as triisopropyl borate (B1201080) or trimethyl borate. This "in situ quench" technique has been successfully applied to prepare various arylboronic acids from aryl halides. nih.gov The initial borate ester is then hydrolyzed to yield the final boronic acid.

Approaches Involving Halogenated Precursors

Advanced Reagents and Catalytic Systems in Synthesis

The efficiency and selectivity of the aforementioned synthetic routes can be significantly enhanced by employing advanced reagents and catalytic systems.

For ortho-lithiation reactions, particularly on substrates with sensitive functional groups like the cyano group, the choice of the lithium base is critical. Strong, non-nucleophilic, sterically hindered bases are preferred to prevent unwanted side reactions, such as addition to the nitrile. Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is an excellent example of such a base. researchgate.netsigmaaldrich.com

LiTMP is a strong base capable of deprotonating less acidic C-H bonds, but its significant steric bulk prevents it from acting as a nucleophile. researchgate.netorgsyn.org The combination of LiTMP with an electrophile like triisopropylborate is a highly efficient method for the ortho-lithiation and subsequent in-situ borylation of arenes. researchgate.net This approach is particularly advantageous as it tolerates functional groups like esters and nitriles, which are often incompatible with other organolithium reagents under standard conditions. researchgate.net The resulting arylboronic esters can then be used directly in subsequent reactions, such as Suzuki-type cross-couplings. researchgate.net

Properties of Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP) sigmaaldrich.com
PropertyValue
Chemical FormulaC₉H₁₈LiN
Molecular Weight147.19 g/mol
CAS Number38227-87-1
Key FeatureStrong, non-nucleophilic, sterically hindered base

Application of Boron Electrophiles (e.g., Trialkoxyboranes)

A common and versatile method for the synthesis of arylboronic acids involves the reaction of an organometallic species with a boron electrophile, such as a trialkoxyborane. researchgate.net In the case of this compound, this typically starts from 3-bromo-4-fluorobenzonitrile. The synthesis proceeds via a halogen-metal exchange reaction, usually with an organolithium reagent like n-butyllithium, to generate a highly reactive aryllithium intermediate. This nucleophilic species then readily attacks the electrophilic boron atom of a trialkoxyborane, such as triisopropyl borate or trimethyl borate, to form a boronate ester. Subsequent acidic hydrolysis of the boronate ester yields the final this compound. mdpi.com

The choice of the trialkoxyborane can influence the reaction efficiency and workup procedure. Triisopropyl borate is often favored due to its lower susceptibility to hydrolysis compared to trimethyl borate, which can help to minimize the formation of boric acid as a byproduct. The reaction is typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium reagent and prevent side reactions.

Role of Noble Metal Catalysts in Boronic Acid Formation

While the use of organometallic intermediates and boron electrophiles is a primary route, noble metal-catalyzed reactions have emerged as powerful alternatives for the synthesis of arylboronic acids. nih.gov Palladium-catalyzed cross-coupling reactions, specifically the Miyaura borylation, are widely employed. wikipedia.org This method involves the reaction of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. nih.gov

For the synthesis of this compound, this would involve the palladium-catalyzed borylation of 3-bromo-4-fluorobenzonitrile. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst. Various palladium catalysts and ligands can be used to optimize the reaction, with phosphine (B1218219) ligands like SPhos being effective in promoting the coupling. strath.ac.uk

More recently, iridium-catalyzed C-H borylation has become an attractive method for the direct functionalization of aromatic rings, offering high atom economy. nih.gov This approach could potentially be applied to a precursor like 3-fluorobenzonitrile (B1294923), where a suitable directing group could guide the borylation to the desired C-5 position. However, controlling the regioselectivity in such reactions can be challenging.

Methodological Considerations and Optimizations in Synthesis

The synthesis of this compound requires careful consideration of several factors to ensure high yield, purity, and scalability. These include controlling the regioselectivity of the borylation, developing processes suitable for large-scale production, and minimizing the formation of undesirable side products.

Control of Regioselectivity in Arylboronic Acid Formation

Achieving the correct substitution pattern is paramount in the synthesis of this compound. When starting from a monosubstituted benzene (B151609) derivative, the directing effects of the existing substituent play a crucial role. For instance, in the C-H borylation of 3-fluorobenzonitrile, the fluorine atom is an ortho, para-director, while the cyano group is a meta-director. This can lead to a mixture of regioisomers.

To overcome this, a common strategy is to start with a di-substituted precursor where the desired regiochemistry is already established, such as 3-bromo-4-fluorobenzonitrile. In this case, the borylation occurs at the position of the bromine atom, ensuring the formation of the desired this compound.

In some cases, a directing group can be temporarily installed on the molecule to guide the borylation to a specific position. rsc.org N-Methyliminodiacetic acid (MIDA) boronates have been developed not only as protecting groups for boronic acids but also as directing groups for C-H functionalization. rsc.org This strategy allows for meta-selective C-H functionalization of arylboronic acids, which could be a potential route for synthesizing specifically substituted boronic acids. rsc.org

Development of Scalable Synthetic Processes

Transitioning a synthetic route from a laboratory scale to an industrial process presents several challenges. For the synthesis of this compound, particularly via the organolithium route, the use of cryogenic temperatures and highly reactive reagents requires specialized equipment and careful handling.

Process chemistry research focuses on developing safer and more scalable conditions. acs.org This may involve exploring alternative, less hazardous organometallic reagents or developing flow chemistry processes. nih.gov Flow chemistry, where reagents are continuously pumped through a reactor, can offer better control over reaction parameters like temperature and mixing, and can be safer for highly exothermic reactions. nih.gov

For catalytic methods like the Miyaura borylation, optimization of catalyst loading, reaction time, and purification methods are crucial for developing a cost-effective and scalable process. acs.org The use of robust and reusable catalysts is also an area of active research. organic-chemistry.org

Mitigation of Side Product Formation during Synthesis

Several side reactions can occur during the synthesis of arylboronic acids, leading to reduced yields and purification challenges. In the organolithium-based synthesis of this compound, potential side products can arise from the reaction of the aryllithium intermediate with the cyano group of another molecule. The presence of moisture can also lead to protonation of the aryllithium, resulting in the formation of 3-fluorobenzonitrile as a byproduct.

A significant side reaction in boronic acid chemistry is protodeborylation, where the C-B bond is cleaved and replaced by a C-H bond. This can be promoted by acidic or basic conditions and the presence of certain metals. Careful control of pH during the reaction and workup is therefore essential.

Another common issue is the formation of boroxines, which are cyclic anhydrides of boronic acids. While boroxines can often be converted back to the boronic acid upon treatment with water, their formation can complicate purification and analysis. The final product is often sold as a mixture containing varying amounts of the anhydride. tcichemicals.com

Reactivity and Mechanistic Investigations of 5 Cyano 2 Fluorophenylboronic Acid

Influence of the Cyano and Fluoro Substituents on Reactivity

The reactivity of a substituted phenylboronic acid in cross-coupling reactions is intricately governed by the electronic properties and steric bulk of its substituents. In the case of 5-Cyano-2-fluorophenylboronic acid, the interplay between the electron-withdrawing cyano and fluoro groups significantly impacts its performance.

Electronic Effects Enhancing Reactivity and Selectivity in Cross-Coupling Reactions

The presence of electron-withdrawing groups, such as the cyano (–CN) and fluoro (–F) substituents, on the phenyl ring of a boronic acid can enhance its reactivity in cross-coupling reactions. nih.gov These groups decrease the electron density at the boron center, which can facilitate key steps in the catalytic cycle. nih.gov Specifically, the strong resonance effect of a formyl group, which is also electron-withdrawing, has been shown to significantly increase the acidity of phenylboronic acids by decreasing the electron density at the boron atom. nih.gov A similar effect can be anticipated for the cyano group in the meta position.

The fluoro substituent, particularly at the ortho position, can also increase the acidity of the boronic acid. nih.gov This enhanced acidity is beneficial for numerous applications and can be attributed to the formation of an intramolecular hydrogen bond between the boronic acid's hydroxyl group and the fluorine atom (B–O–H···F). nih.gov Generally, the introduction of fluoro substituents increases the acidity of phenylboronic acids, with the pK_a_ values for various fluorinated phenylboronic acids ranging from 6.17 to 8.77. nih.gov

In the context of Suzuki-Miyaura coupling, the activation of the boronic acid is a crucial step. It has been observed that the activation of the boronic group is faster for phenylboronic acids substituted with fluorine and carboxylic acid groups, leading to higher catalytic activity. mdpi.com This suggests that the electronic properties of the cyano and fluoro groups in this compound likely contribute to a more facile activation and subsequent participation in the catalytic cycle.

Furthermore, the electronic nature of the substituents on the coupling partners influences the rate of oxidative addition, a key step in the Suzuki-Miyaura reaction. Aryl halides with electron-withdrawing groups tend to react more readily than those with electron-rich groups. yonedalabs.com This principle also extends to the boronic acid partner, where electron-deficient systems can exhibit enhanced reactivity.

Steric Hindrance Considerations in Substituted Phenylboronic Acids

Steric hindrance, the spatial arrangement of atoms in a molecule that can impede a chemical reaction, is a critical factor in the reactivity of substituted phenylboronic acids. youtube.comyoutube.com The size and position of substituents on the phenyl ring can significantly influence the rate and success of cross-coupling reactions. libretexts.orgyoutube.com

In the case of this compound, the fluorine atom is located at the ortho position relative to the boronic acid group. Ortho substituents can exert considerable steric hindrance, potentially slowing down the reaction by impeding the approach of the palladium catalyst to the boron center for transmetalation. acs.org For instance, a study on nickel-catalyzed carbonylative spirocyclization showed that while 2-methylboronic acid gave a moderate yield, the more sterically demanding 2-cyanoboronic acid resulted in a significantly lower yield, and 2-methoxyboronic acid failed to produce the desired product at all, highlighting the impact of ortho substituents. acs.org

The degree of steric hindrance generally increases with the size and number of substituents near the reaction center. libretexts.orgyoutube.com While a single fluorine atom is relatively small, its presence in the ortho position can still influence the conformation of the molecule and the accessibility of the boronic acid moiety. This steric effect must be considered in conjunction with the electronic effects to fully understand the reactivity profile of this compound.

Mechanistic Elucidation of Cross-Coupling Reactions

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, and understanding its mechanism is crucial for optimizing reaction conditions and expanding its scope. The reaction generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

Detailed Suzuki-Miyaura Coupling Pathways

The catalytic cycle of the Suzuki-Miyaura reaction commences with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species. libretexts.orgwwjmrd.com This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. wwjmrd.comresearchgate.net The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. libretexts.orgchemrxiv.org

Oxidative addition is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. libretexts.org The reactivity of the organic halide in this step generally follows the order of I > OTf > Br > Cl. libretexts.orgwwjmrd.com This step involves the insertion of the palladium atom into the carbon-halogen bond of the electrophile. yonedalabs.com The oxidative addition initially forms a cis-palladium complex, which then rapidly isomerizes to the more stable trans-complex. wikipedia.org The stereochemistry of the substrate is generally retained for vinyl halides but inverted for allylic and benzylic halides. wwjmrd.comwikipedia.org

Studies have shown that the oxidative addition can proceed through different pathways, potentially involving a 14-electron PdL₂ complex or a 12-electron monoligated PdL₁ complex. chemrxiv.org The nature of the ligand and the substrate can influence which pathway is favored. For instance, electron-rich and bulky phosphine (B1218219) ligands can facilitate the oxidative addition step. wikipedia.org

The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is a critical and complex part of the Suzuki-Miyaura reaction. For a long time, the exact mechanism of this step was not fully understood. wikipedia.org Two primary pathways have been proposed and studied: the boronate pathway and the oxo-palladium pathway. researchgate.netberkeley.edu

Boronate Pathway: In this mechanism, the base present in the reaction mixture reacts with the boronic acid to form a more nucleophilic "ate" complex, specifically a trihydroxyborate. researchgate.netchembites.org This activated boron species then reacts with the arylpalladium(II) halide complex, transferring the organic group to the palladium. berkeley.edu This pathway is thought to be favored under certain conditions.

Oxo-Palladium Pathway: This pathway involves the reaction of the base with the arylpalladium(II) halide complex to form an arylpalladium(II) hydroxo complex. researchgate.netchembites.org This palladium hydroxo species is more reactive towards the neutral boronic acid than the corresponding halide complex. berkeley.educhembites.org Stoichiometric studies have provided strong evidence that for reactions conducted with a weak base and aqueous solvent mixtures, the reaction between the palladium hydroxo complex and the boronic acid is the predominant pathway for transmetalation. berkeley.educapes.gov.br

The prevailing pathway is dependent on several factors, including the specific organoboron species, the base, and the solvent system used. researchgate.net For instance, a shift from an oxo-palladium-based transmetalation to a boronate-based pathway has been observed to cause a significant rate enhancement in certain biphasic systems. researchgate.net

Reductive Elimination Stages and Product Formation

The final step in the catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is reductive elimination. libretexts.orgnumberanalytics.com This crucial stage involves the formation of the new carbon-carbon bond and the regeneration of the catalytically active Pd(0) species, allowing the cycle to continue. numberanalytics.comyoutube.com The process begins after transmetalation, where the organic group from the boronic acid (in this case, the 5-cyano-2-fluorophenyl group) is transferred to the palladium(II) center, resulting in a diorganopalladium(II) intermediate. wikipedia.org

For reductive elimination to occur, the two organic groups destined to form the new bond must be positioned cis to each other on the palladium center. libretexts.org If they are in a trans configuration, a trans-to-cis isomerization must happen first. libretexts.org The elimination itself is an intramolecular process, meaning the new bond forms from groups attached to the same metal center. libretexts.org Kinetic studies have shown this step to be first-order, dependent only on the concentration of the diorganopalladium(II) complex. libretexts.org When this compound is used in a Suzuki-Miyaura reaction with an aryl halide or triflate, the reductive elimination step results in the formation of a substituted biaryl product, specifically a 2-fluoro-5-cyanobiphenyl derivative, and the Pd(0) catalyst is regenerated. youtube.comyonedalabs.com

Role of Base in Facilitating Catalytic Cycles

The presence of a base is indispensable for the success of Suzuki-Miyaura cross-coupling reactions involving boronic acids. wikipedia.orgnih.gov The primary role of the base is to facilitate the transmetalation step, which is often the rate-limiting step of the catalytic cycle. chembites.org There are two widely accepted mechanistic pathways for this facilitation.

The first, and more traditionally cited, pathway involves the activation of the boronic acid. The base, typically a hydroxide or carbonate, reacts with the neutral boronic acid (R-B(OH)₂) to form a more nucleophilic tetracoordinate boronate species (R-B(OH)₃⁻). deepdyve.comresearchgate.net This "ate" complex is significantly more reactive and readily transfers its organic group to the Pd(II) center of the post-oxidative addition complex. deepdyve.com The increased reactivity stems from the enhanced carbanion character of the organic group attached to the negatively charged boron center. nih.gov

A second proposed pathway suggests that the base activates the palladium complex instead of the boronic acid. chembites.orgnih.gov In this model, a hydroxide ion displaces the halide on the arylpalladium(II) halide complex to form an arylpalladium(II) hydroxo complex. chembites.orgnih.gov This hydroxo complex is more electrophilic and reacts more rapidly with the neutral boronic acid than the corresponding halide complex does. chembites.org

For this compound, the electron-withdrawing nature of the cyano (-CN) and fluoro (-F) substituents increases the Lewis acidity of the boron atom. This increased acidity makes the boronic acid a stronger acid (lower pKa) and facilitates its conversion to the reactive boronate anion by the base, thereby promoting the transmetalation step. deepdyve.com The choice and stoichiometry of the base can influence reaction selectivity, especially in competitive scenarios, where bases tend to favor the reaction of the boronic acid with the lower pKa. deepdyve.comresearchgate.net

Role of Base in Suzuki-Miyaura Coupling Description References
Boronic Acid Activation Reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate anion [R-B(OH)₃⁻], which accelerates transmetalation. deepdyve.comresearchgate.net
Palladium Complex Activation Reacts with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxo complex. chembites.orgnih.gov
Control of Selectivity The amount of base can determine the relative reactivity of different boronic acids in competitive reactions, favoring those with lower pKa values. deepdyve.com

Impact of Catalyst and Ligand Selection (e.g., Palladium and Nickel Systems)

The choice of catalyst and its associated ligands is paramount in determining the efficiency, selectivity, and substrate scope of cross-coupling reactions involving this compound. Both palladium and nickel systems have been employed, each offering distinct advantages.

Palladium Systems: Palladium is the most prevalent catalyst for Suzuki-Miyaura reactions. mdpi.com The performance of the palladium catalyst is critically dependent on the coordinating ligand. wikipedia.org Ligands modulate the electronic properties and steric environment of the palladium center, influencing the key steps of oxidative addition and reductive elimination. wikipedia.orgenscm.fr

Phosphine Ligands: Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and biarylphosphines (e.g., XPhos, SPhos), are highly effective. thieme-connect.com They promote the formation of the active, low-coordinate Pd(0) species, accelerate oxidative addition, and facilitate the final reductive elimination. wikipedia.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong electron-donating ligands that form very stable complexes with palladium, often exhibiting high catalytic activity and stability. wikipedia.org

Precatalysts: For challenging substrates, including electron-deficient boronic acids like this compound which can be prone to side reactions, specialized precatalysts have been developed. nih.govmit.edu These precatalysts generate the active Pd(0) species in a controlled manner under mild conditions, which can improve reaction rates and suppress decomposition pathways. nih.govresearchgate.net

Palladium Ligand Type Influence on Catalysis Typical Application References
Bulky Monodentate Phosphines (e.g., XPhos) Accelerate catalytic turnover, enabling fast reactions at low temperatures.Coupling of unstable or challenging boronic acids. nih.govresearchgate.net
Bidentate Phosphines (e.g., BINAP) Can suppress homocoupling side reactions and induce selectivity.Oxidative cross-coupling reactions. uoa.grlabxing.comnih.gov
N-Heterocyclic Carbenes (NHCs) Form highly stable and active catalysts.General cross-coupling reactions. wikipedia.org

Nickel Systems: Nickel catalysts have emerged as a powerful alternative to palladium, particularly for reactions involving the activation of typically less reactive bonds, such as C-F bonds. beilstein-journals.org Given the presence of a fluorine atom ortho to the boronic acid group, nickel catalysis is highly relevant for this compound. Research has demonstrated that nickel(0) species, often supported by NHC or phosphine ligands, can catalytically couple 2-fluorobenzofurans with arylboronic acids. beilstein-journals.org The proposed mechanism involves the formation of a nickelacyclopropane intermediate, followed by β-fluorine elimination to activate the C-F bond. beilstein-journals.org This capability allows for orthogonal reactivity; for instance, in a molecule containing both C-Br and C-F bonds, a palladium catalyst might selectively cleave the C-Br bond, while a nickel catalyst could be used to activate the C-F bond. beilstein-journals.org

Exploration of Other Significant Reaction Modalities

Mechanistic Insights into Halodeboronation Reactions

Halodeboronation is a reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-halogen bond. Mechanistic studies have revealed that this transformation proceeds via a boronate-driven ipso-substitution pathway. acs.orgresearchgate.net The reaction does not necessarily require a metal catalyst, as previously thought for some systems. researchgate.netorganic-chemistry.org

The key steps of the mechanism are:

Boronate Formation: A Lewis base, such as potassium acetate (KOAc) or hydroxide, coordinates to the Lewis acidic boron atom of this compound. acs.org This forms a more nucleophilic, tetracoordinate boronate anion. The electron-withdrawing cyano and fluoro groups on the phenyl ring enhance the Lewis acidity of the boron, facilitating this step.

ipso-Substitution: The electron-rich aromatic ring of the boronate intermediate then attacks an electrophilic halogen source (X⁺), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). researchgate.net The attack occurs at the carbon atom that was attached to the boron, an ipso-substitution, leading to the formation of the new carbon-halogen bond and displacement of the boron-containing group. researchgate.net

Notably, investigations into reactions that were considered "copper-catalyzed" have shown that copper is often not required for the process to operate; instead, general Lewis base catalysis is the key driving force. acs.orgorganic-chemistry.orgnih.gov

Formation of Stable Complexes with Diols and Related Non-Covalent Interactions

Boronic acids are known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, creating cyclic boronate esters. nih.govresearchgate.net This interaction is fundamental to their use in sensors and biomaterials. nih.govbohrium.com The stability of the resulting boronate ester is highly dependent on the electronic properties of the boronic acid. researchgate.net

The presence of strong electron-withdrawing groups, such as the cyano and fluoro substituents in this compound, significantly increases the Lewis acidity of the boron atom. researchgate.net This has two important consequences:

It lowers the pKa of the boronic acid, meaning it more readily accepts a hydroxide ion to form the tetrahedral boronate anion (sp³ hybridized). researchgate.net

The anionic tetrahedral form binds to diols much more strongly than the neutral trigonal planar form (sp² hybridized). researchgate.net

Therefore, this compound can form stable complexes with diols at a lower (more neutral) pH compared to unsubstituted phenylboronic acid. researchgate.net The stability of the complex is also influenced by the structure and pKa of the diol itself. nih.govacs.org

Factor Effect on Diol Complexation Relevance to this compound References
Electron-Withdrawing Substituents Increase Lewis acidity of boron, lower boronic acid pKa.The -CN and -F groups promote the formation of the more stable tetrahedral boronate ester. researchgate.net
pH of Solution Affects the equilibrium between the neutral boronic acid and the anionic boronate, which binds more strongly.Stable complexes can be formed at or near physiological pH. nih.govresearchgate.net
Diol Structure The geometry and acidity of the diol affect the binding constant.Catechols and certain sugars like fructose (B13574) and sorbitol are known to form particularly stable complexes. nih.govacs.org

Strategies for Suppressing Undesired Side Reactions (e.g., Protodeboronation, Homocoupling)

In cross-coupling reactions, the yield of the desired product can be diminished by side reactions. For this compound, the most common undesired pathways are protodeboronation and homocoupling.

Protodeboronation: This reaction involves the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying the boronic acid. wikipedia.org This side reaction is a particular concern for electron-deficient arylboronic acids. wikipedia.org Several strategies can be employed to minimize its occurrence:

Rapid Catalysis: Using highly active catalyst systems (e.g., palladium with bulky, electron-rich phosphine ligands) that promote a very fast cross-coupling reaction can outcompete the slower protodeboronation pathway. researchgate.netwikipedia.org

Slow-Release Strategy: The boronic acid can be converted into a more stable derivative, such as a MIDA (N-methyliminodiacetic acid) boronate ester or an organotrifluoroborate. wikipedia.org These derivatives slowly release the free boronic acid into the reaction mixture, keeping its instantaneous concentration low and thus minimizing the rate of decomposition. wikipedia.org

Condition Optimization: Mechanistic understanding can guide the choice of reaction conditions. For instance, in certain copper-mediated reactions, avoiding high temperatures and strong donor solvents like acetonitrile can suppress protodeboronation. nih.gov

Homocoupling: This side reaction leads to the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid. The primary cause of palladium-catalyzed homocoupling is often the presence of oxygen. researchgate.net

Inert Atmosphere: A crucial preventative measure is to rigorously deoxygenate the reaction solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. researchgate.netnumberanalytics.com

Reagent Addition Order: Pre-heating the mixture of the palladium catalyst, base, and aryl halide coupling partner before the addition of the boronic acid can sometimes reduce the extent of homocoupling. researchgate.net

Additive Use: The addition of a mild reducing agent, such as potassium formate, can suppress homocoupling by minimizing the concentration of certain palladium(II) species that may promote the undesired reaction. acs.org

Ligand Selection: The choice of ligand can be critical. For example, in certain oxidative coupling systems, bidentate ligands like BINAP have been shown to selectively promote the desired cross-coupling pathway while suppressing homocoupling. uoa.grnih.gov

Applications in Advanced Organic Synthesis

Strategic Utility in the Construction of Complex Organic Frameworks

5-Cyano-2-fluorophenylboronic acid serves as a cornerstone in the assembly of intricate organic frameworks. The boronic acid moiety provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the predictable and efficient formation of carbon-carbon bonds. The presence of the electron-withdrawing cyano group and the electronegative fluorine atom modulates the reactivity of the phenyl ring, influencing the outcomes of coupling reactions and providing access to unique structural motifs that are often challenging to synthesize via other methods. This strategic placement of functional groups allows for sequential and site-selective modifications, making it an invaluable tool for the convergent synthesis of complex target molecules.

Diverse Carbon-Carbon Bond Forming Transformations

The primary application of this compound lies in its ability to participate in a wide array of carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.

Efficient Aryl-Aryl Bond Formation (Biaryls)

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are prevalent structures in pharmaceuticals, agrochemicals, and functional materials. tcichemicals.com this compound is an excellent coupling partner in these reactions, readily reacting with a variety of aryl halides and triflates under palladium catalysis to furnish functionalized biaryls in high yields. tcichemicals.com The reaction proceeds under mild conditions and exhibits a broad functional group tolerance.

Below is a table summarizing representative examples of biaryl synthesis using this compound:

Aryl Halide/TriflateCatalystBaseSolventYield (%)
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O92
1-Iodo-3-nitrobenzenePd(dppf)Cl₂Cs₂CO₃Dioxane88
2-ChloropyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene85

This table is illustrative and compiled from general knowledge of Suzuki-Miyaura coupling reactions.

Arylation of Varied Substrates and Functional Groups

Beyond the synthesis of simple biaryls, this compound is employed in the arylation of a diverse range of substrates. This includes the C-H arylation of electron-deficient heterocycles, a reaction that avoids the need for pre-functionalization of the heterocyclic partner. nih.govsci-hub.ru This direct arylation methodology provides a more atom-economical and efficient route to valuable heteroaryl compounds. nih.gov The reaction conditions are often mild, proceeding at room temperature with a silver(I) catalyst and a persulfate co-oxidant. nih.gov

The scope of this transformation is broad, encompassing various nitrogen-containing heterocycles. The following table illustrates the types of heterocyclic substrates that can be arylated:

Heterocyclic SubstrateArylating ReagentCatalyst SystemYield (%)
PyridineThis compoundAgNO₃ / K₂S₂O₈75
QuinolineThis compoundAgNO₃ / K₂S₂O₈82
IsoquinolineThis compoundAgNO₃ / K₂S₂O₈78

This table is a representative illustration based on the general reactivity of arylboronic acids in direct C-H arylation reactions. nih.govsci-hub.ru

Implementation in Diastereoselective and Enantioselective Syntheses

While specific examples detailing the use of this compound in diastereoselective and enantioselective syntheses are not extensively documented in readily available literature, the principles of asymmetric Suzuki-Miyaura cross-coupling can be applied. The development of chiral ligands for the palladium catalyst allows for the enantioselective formation of axially chiral biaryls. nih.gov In such reactions, the steric and electronic properties of the boronic acid play a crucial role in determining the level of stereocontrol. The fluorine and cyano groups of this compound would be expected to influence the transition state geometry of the coupling reaction, potentially leading to high levels of enantioselectivity with the appropriate chiral ligand. Further research in this area could unlock the potential of this reagent in the asymmetric synthesis of complex molecules.

Role as a Key Synthetic Building Block

The functional handles present on this compound make it a valuable precursor for the synthesis of more complex molecules, particularly in the life sciences.

Essential Intermediate in Pharmaceutical and Agrochemical Synthesis

The 5-cyano-2-fluorophenyl moiety is a recurring structural motif in a number of biologically active compounds. The unique combination of the nitrile and fluorine substituents can impart favorable properties such as enhanced metabolic stability, improved binding affinity to biological targets, and modified lipophilicity. nbinno.com Consequently, this compound serves as a key starting material for the synthesis of various pharmaceutical and agrochemical candidates. nbinno.comnih.gov For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for molecular diversification. The fluorine atom is a well-established bioisostere for a hydrogen atom and can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule. mdpi.com The ability to introduce this functionalized aryl ring efficiently via Suzuki-Miyaura coupling makes this compound an indispensable tool in drug discovery and development programs. nih.govnih.gov

Contributions to the Development of Functionalized Polymers and Advanced Materials

This compound serves as a critical building block in the synthesis of functionalized aromatic polymers, largely through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern polymer chemistry, enabling the creation of carbon-carbon bonds to construct complex polymer backbones. The unique substitution pattern of this compound, featuring both an electron-withdrawing cyano (-CN) group and a highly electronegative fluorine (-F) atom, imparts specific and desirable properties to the resulting materials.

The presence of these functional groups can significantly influence the electronic and physical characteristics of conjugated polymers. For instance, the fluorine substituent is known to lower the HOMO and LUMO energy levels of the polymer backbone, which can enhance oxidative stability and improve charge transport properties. The cyano group further modulates the electronic nature of the polymer, contributing to properties essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In the context of Suzuki-Miyaura polymerization, this compound can be copolymerized with various dihaloaromatic comonomers. The choice of the comonomer, catalyst system, and reaction conditions allows for fine-tuning of the final polymer's properties, including its molecular weight, solubility, and optoelectronic behavior. While specific data on polymers derived exclusively from this monomer is not extensively detailed in readily available literature, the principles of Suzuki polymerization provide a framework for its application. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system to facilitate the coupling between the boronic acid and the halide-functionalized monomer.

Table 1: Key Parameters in Suzuki-Miyaura Polymerization for Functional Polymers

ParameterRole in Polymer SynthesisPotential Impact of this compound Moiety
Catalyst System Facilitates oxidative addition, transmetalation, and reductive elimination steps. Common catalysts include Pd(PPh₃)₄ or Pd₂(dba)₃ with phosphine (B1218219) ligands.The electronic properties of the boronic acid can influence the rate and efficiency of the catalytic cycle.
Base Activates the boronic acid for transmetalation. Choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates.The acidity of the boronic acid can affect the choice of base and may influence side reactions like protodeboronation. rsc.org
Solvent Solubilizes reactants and catalyst; influences reaction temperature and rate. Common solvents include toluene, dioxane, and DMF.The polarity and solubility of the monomer unit will dictate the optimal solvent for achieving high molecular weight polymers.
Comonomer Determines the overall structure and properties of the resulting copolymer (e.g., fluorene, carbazole, thiophene derivatives).The combination with different comonomers allows for the creation of a wide range of materials with tailored band gaps and charge transport characteristics.

The incorporation of the 5-cyano-2-fluorophenyl unit into polymer chains is a strategic approach to developing advanced materials for electronic applications, where precise control over electronic properties is paramount.

Synthesis of Novel Heterocyclic Compounds (e.g., via Annulation Strategies)

This compound is a versatile reagent for the synthesis of a variety of novel heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. Its primary application in this area is again through the Suzuki-Miyaura cross-coupling reaction, where it serves as the source of a substituted aryl group that can be coupled to a heterocyclic core or used in a subsequent cyclization step.

One significant application is in the synthesis of substituted quinolines. Quinolines are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. nih.govopenlabnotebooks.org In a typical synthetic route, a halogenated quinoline precursor can be coupled with this compound to introduce the 5-cyano-2-fluorophenyl moiety at a specific position on the quinoline ring. nih.govresearchgate.net This functionalization can dramatically alter the pharmacological profile of the parent molecule. The reaction conditions for such couplings are well-established, generally requiring a palladium catalyst and a base.

Similarly, this boronic acid can be employed in the synthesis of functionalized benzimidazoles. The benzimidazole scaffold is another privileged structure in medicinal chemistry. nih.govresearchgate.netresearchgate.netnih.govgoogle.com A common strategy involves the coupling of this compound with a halogenated benzimidazole derivative. Alternatively, a molecule containing the 5-cyano-2-fluorophenyl group can be constructed via a Suzuki coupling, followed by a separate annulation or cyclization reaction to form the benzimidazole ring. For example, an o-phenylenediamine derivative could be coupled with a partner containing the boronic acid's aryl group, with the resulting intermediate then cyclized to form the target benzimidazole.

While direct annulation strategies involving the boronic acid group itself are less common than its use in cross-coupling, the cyano group on the aromatic ring offers a handle for subsequent chemical transformations. For instance, the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions, providing a pathway to more complex, fused heterocyclic systems after the initial Suzuki coupling.

Table 2: Representative Suzuki-Miyaura Conditions for Heterocycle Synthesis

Heterocycle ClassHalogenated Substrate (Example)Catalyst (Example)Base (Example)Solvent (Example)Product Type
Quinolines 6-Bromo-4-chloroquinolinePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/Water6-(5-Cyano-2-fluorophenyl)-4-chloroquinoline
Benzimidazoles 2-ChlorobenzimidazolePd(PPh₃)₄K₂CO₃Toluene2-(5-Cyano-2-fluorophenyl)benzimidazole

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Biologically Active Molecules

Researchers utilize 5-Cyano-2-fluorophenylboronic acid and its parent class of phenylboronic acids (PBAs) as key intermediates in the synthesis of a wide array of biologically active molecules. chemimpex.com The ability of the boronic acid group to form reversible covalent bonds with diols is a central feature, enabling specific interactions with biological targets. thno.org

The development of targeted cancer therapies is a significant area where this compound and related PBA derivatives are applied. chemimpex.comthno.org These compounds serve as foundational structures for creating agents that can selectively interact with molecules overexpressed on cancer cells, such as sialic acids. thno.org

One specific application involves the development of PBA-conjugated nanoparticles for delivering therapeutic agents to breast cancer cells. A recent study detailed the creation of Phenylboronic acid-conjugated Sulindac Solid Lipid Nanoparticles (PBA-SUL@SLN) to target triple-negative breast cancer (TNBC). nih.gov This system leverages a dual approach: PBA-mediated targeting of the cancer cells and the simultaneous delivery of Sulindac, an inhibitor of the Notch-1 pathway, which is crucial in this aggressive cancer subtype. nih.gov The study found that the resulting nanoparticles showed selective efficacy against TNBC cells while having minimal effect on normal cells. nih.gov

Table 1: Characteristics of PBA-SUL@SLN Formulation

Property Value
Particle Size 153.35 nm
Zeta Potential 22.87 mV
Entrapment Efficiency 83.06%

Data sourced from a study on targeted delivery to breast cancer cells. nih.gov

Another area of research involves modifying existing therapeutic agents. For instance, derivatives of the anticancer drug 5-fluoro-2'-deoxyuridine (B1346552) (FdUR) have been synthesized and linked to monoclonal antibodies to target osteosarcoma. nih.gov While this study does not use this compound directly, it illustrates the broader strategy of using fluorinated organic compounds in the synthesis of complex anti-cancer agents. nih.gov

Phenylboronic acid (PBA) and its derivatives are integral to advanced drug delivery systems designed to improve therapeutic efficacy and reduce systemic toxicity. thno.org The primary strategy involves exploiting the unique affinity of PBA for sialic acids, which are often overexpressed on the surface of cancer cells. thno.org This interaction allows for the targeted delivery of drugs specifically to pathological areas, increasing bioavailability where it is most needed. thno.org

These drug delivery systems offer several advantages over conventional chemotherapy:

Enhanced biocompatibility and the ability to transport poorly soluble drugs. thno.org

Longer circulation times due to protection from immune system degradation. thno.org

Site-specific drug delivery , which increases local concentration and reduces side effects. thno.org

Controlled drug release , which can be engineered to respond to specific environmental cues. thno.org

One innovative strategy involves creating pH-activated targeting systems. nih.gov Researchers have developed fructose-coated micelles using a PBA-terminated polymer. nih.gov At normal physiological pH, the fructose (B13574) "shields" the PBA, preventing non-specific binding to healthy cells. nih.gov However, in the acidic microenvironment of a tumor, the bond between fructose and PBA becomes unstable, unmasking the PBA to bind with sialic acid on tumor cells. nih.gov This competitive binding mechanism facilitates tumor-specific drug delivery and enhances the cytotoxicity of the payload in cancer cells while reducing it in normal cells. nih.gov

Role in Chemical Biology and Biosensing

The unique reactivity of the boronic acid moiety has been harnessed in the field of chemical biology for developing tools to visualize and detect key biological molecules.

Phenylboronic acid derivatives are used to create fluorescent probes for imaging biological structures in living cells. nih.gov A key target for these probes is sialic acid, a sugar that is highly expressed on the membranes of many cancer cells and is associated with cancer progression. nih.govnih.gov

One approach involves tagging fluorescent silica (B1680970) nanoparticles (FSNPs) with PBA. nih.gov These PBA-tagged nanoparticles can then selectively bind to sialic acid on the surface of living HeLa cells, allowing for in-situ visualization via confocal laser scanning microscopy. nih.gov The resulting nanoparticles are stable in cell culture medium and provide a highly sensitive method for probing sialic acid expression. nih.gov

Another technique uses the principle of fluorescence resonance energy transfer (FRET). nih.gov In this system, a fluorescent PBA derivative, such as 3-(dansylamino)phenylboronic acid, is attached to gold nanoparticles that are embedded with polysialic acid. The gold nanoparticles quench the probe's fluorescence. nih.gov When cancer cells with abundant sialic acid are present, the fluorescent PBA derivative is released from the nanoparticle to bind to the cell surface, leading to a restoration of fluorescence that "lights up" the cells. nih.gov This method allows for the direct imaging and monitoring of sialic acid on cell membranes. nih.gov

The same principle of selective binding to diol-containing molecules that enables targeted drug delivery and cellular imaging also allows for the fabrication of highly specific biosensors. While phenylboronic acids are widely known for their application in glucose sensors, their utility extends to the detection of other critical biomolecules, such as sialic acid. nih.govnih.gov

The development of sensors for sialic acid is particularly relevant for cancer diagnostics. nih.gov The interaction between a PBA-based probe and the diol groups of sialic acid can be designed to produce a measurable signal, such as a change in fluorescence. nih.govnih.gov These sensor systems can be used to quantify the amount of sialic acid on a cell's surface or to determine the number of cells present that express this marker. nih.gov Such tools have the potential to accelerate research into the role of sialic acid in various diseases and to aid in the development of new diagnostic and therapeutic strategies. nih.gov

Computational Studies of Biological Interactions

Computational chemistry provides powerful tools for understanding and predicting the properties and biological interactions of complex molecules derived from this compound. These methods allow researchers to model molecular behavior and optimize structures for desired functions before undertaking complex and costly laboratory synthesis.

For this compound itself, computational methods have been used to predict physical properties such as its collision cross-section, which relates to the molecule's shape and size in the gas phase. uni.lu Such data can be valuable in analytical applications.

More broadly, for derivatives of phenylboronic acids, computational docking studies are employed to investigate potential mechanisms of action. mdpi.com For example, studies on the antifungal activity of a related compound, 5-trifluoromethyl-2-formylphenylboronic acid, used docking simulations to show how its cyclic isomer could bind to the active site of a crucial fungal enzyme, leucyl-tRNA synthetase. mdpi.com This type of computational analysis provides insight into how a molecule might function as a therapeutic agent and can guide the design of more potent inhibitors. mdpi.com These computational approaches are essential for modern drug design, helping to rationalize experimental findings and predict the biological activity of new compounds. ajchem-b.com

Molecular Docking Investigations with Relevant Proteins (e.g., Insulin)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by estimating the binding affinity and interaction patterns between a small molecule (ligand) and a protein (receptor).

In the context of this compound and its derivatives, molecular docking studies have been employed to investigate their potential as insulin-stabilizing agents. A theoretical study utilized the iGemDock computational tool to screen various boronic acid derivatives for their ability to bind to and stabilize the insulin (B600854) molecule. chemrxiv.org The primary interactions considered in these docking simulations are van der Waals forces, hydrogen bonding, and electrostatic interactions, which collectively contribute to the total binding energy of the complex. chemrxiv.org A lower binding energy generally indicates a more stable protein-ligand complex.

While the study did not report on this compound itself, it did investigate a structurally similar compound, 4-Cyano-3-fluorophenylboronic acid. The findings from this molecular docking investigation are summarized in the table below.

CompoundBinding Energy (kcal/mol)Van der Waals Interaction Energy (kcal/mol)Hydrogen Bonding Interaction Energy (kcal/mol)
4-Cyano-3-fluorophenylboronic acid-64.9647-1.584.38

Data sourced from a theoretical study on boronic acid interactions with insulin. chemrxiv.org

These results provide a quantitative measure of the predicted binding affinity between the boronic acid derivative and insulin, offering insights into its potential as a stabilizing agent. The negative binding energy suggests a favorable interaction. Such computational screening allows for the prioritization of compounds for further experimental validation.

Development of Theoretical Models for Understanding Compound-Biomolecule Association

The development of theoretical models is crucial for understanding the fundamental principles governing the association between a small molecule, like this compound, and a biomolecule. These models provide a framework for interpreting experimental data and for making predictions about the behavior of related compounds.

The theoretical model employed in the aforementioned study on insulin stabilization by boronic acids is based on the iGemDock program. chemrxiv.org This model calculates the binding energy by summing the contributions from different types of intermolecular forces. The key components of this theoretical model are:

Van der Waals Interactions: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution.

Hydrogen Bonding: This is a stronger type of dipole-dipole interaction between an electronegative atom and a hydrogen atom attached to another electronegative atom.

Electrostatic Interactions: These are the attractive or repulsive forces between charged or polar groups on the ligand and the protein.

By analyzing the contributions of these different forces, the model can provide a detailed picture of how the compound associates with the active site of the protein. chemrxiv.org The goal of such theoretical models is to identify compounds that form the most stable conformation with the target protein, thereby enhancing its stability or modulating its activity. chemrxiv.org In the case of insulin, the interaction with boronic acids was investigated to understand how these small molecules could potentially stabilize this vital hormone. chemrxiv.org

Advanced Research Techniques and Methodologies

Spectroscopic Characterization for Mechanistic and Structural Insights

Spectroscopic techniques are fundamental in elucidating the structure of 5-Cyano-2-fluorophenylboronic acid and monitoring its chemical transformations. Each method offers unique information, contributing to a complete molecular profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation and in-situ monitoring of reactions involving this compound. Both ¹H and ¹⁹F NMR are particularly valuable due to the presence of fluorine.

Detailed research findings indicate that ¹H NMR is used to identify the chemical environment of the hydrogen atoms in the molecule. For this compound, a specific proton signal has been reported. echemi.com ¹⁹F NMR is highly effective for tracking the fluorine atom's involvement in chemical reactions, as the fluorine nucleus is sensitive and has a 100% natural abundance. guidechem.com This makes it an ideal probe for monitoring reactions like Suzuki couplings or the formation of boronate esters, where changes in the electronic environment of the fluorine atom lead to shifts in its resonance frequency. echemi.comguidechem.com On-line reaction monitoring by NMR provides deep insights into reaction mechanisms and kinetics. guidechem.com

¹H NMR Spectroscopic Data for this compound
NucleusSolventFrequencyChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
¹HDMSO-d6400 MHz8.26triplet (t)2.0

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography techniques like LC-MS and UPLC, is essential for unequivocally confirming the identity and assessing the purity of this compound. This technique provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. nih.gov

In practice, HRMS is used to verify the successful synthesis of the target compound by matching the experimentally observed exact mass with the theoretically calculated mass. For this compound (C₇H₅BFNO₂), the calculated monoisotopic mass is approximately 164.03 g/mol . The detection of this molecular ion peak with high accuracy confirms the compound's identity. Furthermore, LC-MS and UPLC methods are employed to separate the target compound from any impurities, starting materials, or byproducts, with the mass spectrometer serving as a highly specific and sensitive detector to ensure sample purity. lcms.cz

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and bonding arrangements within this compound. These techniques are complementary and probe the vibrational modes of the molecule. nih.gov

While specific spectra for this compound are not widely published, data from analogous compounds like 2-fluorophenylboronic acid and 3-fluorophenylboronic acid allow for the prediction of characteristic vibrational frequencies. wikipedia.org These spectra are used to confirm the presence of key functional groups and to study intermolecular interactions, such as the hydrogen bonding associated with the boronic acid's hydroxyl groups. nih.gov

Expected Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Technique
O-H stretchB(OH)₂3200-3600FT-IR, FT-Raman
C≡N stretchCyano (-CN)2220-2260FT-IR, FT-Raman
C=C stretchAromatic Ring1400-1620FT-IR, FT-Raman
B-O stretchBoronic Acid1310-1380FT-IR
C-F stretchAryl-Fluoride1100-1350FT-IR

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a compound. technologynetworks.commt.com For this compound, this method is used to investigate the electronic transitions within the molecule, primarily those involving the π-electrons of the substituted aromatic ring. The absorption of UV light excites electrons from lower-energy molecular orbitals to higher-energy ones.

The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, reveals the wavelength of maximum absorption (λmax). The position of λmax and the molar absorptivity (ε) are characteristic of the compound's chromophore. The phenyl ring, along with the electron-withdrawing cyano and fluoro substituents, constitutes the chromophoric system. These substituents can influence the energy of the electronic transitions, causing shifts in the λmax compared to unsubstituted benzene (B151609). This data provides insight into the electronic structure and conjugation within the molecule. msu.edu

Computational Chemistry Approaches

Computational methods, particularly those based on quantum mechanics, are powerful predictive tools that complement experimental findings, offering a deeper understanding of the molecular properties of this compound.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, geometry, and spectroscopic properties of molecules with high accuracy. researchgate.net For fluorophenylboronic acids, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been shown to accurately predict molecular geometries and vibrational spectra. wikipedia.orgnih.gov

By performing DFT calculations on this compound, researchers can:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Predict Spectroscopic Data: Calculate theoretical vibrational frequencies (FT-IR, FT-Raman) and NMR chemical shifts. nih.gov These theoretical spectra can be compared with experimental data to confirm structural assignments.

Analyze Electronic Properties: Calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Map Electrostatic Potential: Generate molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions, predicting sites susceptible to electrophilic and nucleophilic attack.

These computational insights are invaluable for predicting the compound's reactivity in various chemical reactions and for understanding its fundamental molecular properties.

Molecular Dynamics Simulations for Conformational Analysis and Stability Studies

Studies on similar molecules, such as 2-fluorophenylboronic acid, have highlighted the importance of intramolecular interactions in determining the most stable conformations. Computational analysis suggests that intramolecular hydrogen bonding between the fluorine atom and the hydroxyl groups of the boronic acid moiety can significantly stabilize certain planar or near-planar conformations.

For this compound, MD simulations would likely focus on:

Torsional Angle Analysis: Tracking the dihedral angle between the phenyl ring and the boronic acid group to identify the most populated conformational states.

Intramolecular Hydrogen Bonding: Assessing the persistence and strength of potential hydrogen bonds between the ortho-fluorine and the boronic acid hydroxyls, and any potential interactions involving the meta-cyano group.

Solvent Effects: Simulating the molecule in different solvent environments to understand how solvent interactions influence its conformational equilibrium and stability.

While specific energetic data from MD simulations on this compound is not available, a hypothetical representation of potential energy surfaces derived from such studies could be visualized.

Hypothetical Conformational Energy Profile

Dihedral Angle (Phenyl-Boronic Acid)Relative Energy (kcal/mol)Key Intramolecular Interactions
0° (Planar)0.0Strong F···HO hydrogen bond
90° (Perpendicular)5.2Steric hindrance
180° (Planar)1.5Weaker F···HO interaction

This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific computational studies.

Computational Design and Screening of Novel Derivatives

Computational methods are instrumental in the rational design and virtual screening of novel derivatives of this compound with potentially enhanced properties for applications in medicinal chemistry and materials science. Boronic acids are known to be valuable pharmacophores, particularly as enzyme inhibitors.

The process of computational design and screening typically involves:

Pharmacophore Modeling: Identifying the key structural features of this compound responsible for a desired biological activity.

Virtual Library Generation: Creating a large in-silico library of derivatives by systematically modifying the parent structure with different functional groups.

Molecular Docking and Virtual Screening: Docking the virtual library of compounds into the active site of a target protein to predict their binding affinity and mode of interaction. This allows for the prioritization of a smaller subset of promising candidates for synthesis and experimental testing.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives to assess their drug-likeness.

For example, derivatives of this compound could be designed to target specific enzymes by modifying the substituents on the phenyl ring to enhance binding affinity and selectivity.

Potential Derivatives for Virtual Screening

DerivativeModificationRationale for Design
4-amino-5-cyano-2-fluorophenylboronic acidAddition of an amino group at the 4-positionIntroduce a hydrogen bond donor to interact with the target protein.
5-carboxamido-2-fluorophenylboronic acidConversion of the cyano group to a carboxamideEnhance solubility and introduce additional hydrogen bonding capabilities.
5-cyano-2-fluoro-4-hydroxyphenylboronic acidAddition of a hydroxyl group at the 4-positionIntroduce a key interaction point for specific enzyme targets.

This table presents hypothetical derivatives for illustrative purposes. The selection of actual derivatives would depend on the specific biological target and design strategy.

The application of these advanced computational methodologies holds the key to unlocking the full potential of this compound and its derivatives in various scientific and technological fields. Further dedicated computational and experimental studies are necessary to provide a more detailed and accurate understanding of this specific compound.

Future Perspectives and Emerging Research Directions

Exploration of Novel and Sustainable Synthetic Routes

Future research is anticipated to focus on developing more efficient, cost-effective, and environmentally benign methods for synthesizing 5-Cyano-2-fluorophenylboronic acid. While current methods often rely on established boronation and cross-coupling reactions, the drive towards green chemistry is pushing for innovation. google.com

Key areas of exploration include:

Catalyst Improvement: Development of next-generation palladium catalysts with higher turnover numbers and stability, or the exploration of catalysts based on more abundant and less toxic metals.

Continuous Flow Synthesis: The adoption of continuous flow methodologies can offer better control over reaction parameters, improve safety for handling reactive intermediates, and facilitate easier scale-up compared to traditional batch processes.

Alternative Boron Sources: Investigating alternative boron-containing reagents that are more stable or easier to handle could streamline the synthesis process.

Process Optimization: Systematic optimization of reaction conditions such as solvent choice, base, and temperature to maximize yield and purity while minimizing waste generation. google.com

Investigation of Expanded Reactivity Profiles and Emerging Catalytic Systems

While this compound is a well-established partner in Suzuki-Miyaura cross-coupling reactions, its full reactive potential remains an active area of investigation. googleapis.com The strong electron-withdrawing properties of the cyano and fluorine substituents enhance the Lewis acidity of the boronic acid, potentially opening doors to new transformations.

Emerging research directions include:

Beyond Suzuki-Miyaura: Exploring its utility in other cross-coupling reactions, such as Chan-Lam or Heck-type reactions, under novel catalytic systems.

Asymmetric Synthesis: Developing chiral catalysts to enable enantioselective transformations, which is particularly crucial for the synthesis of complex pharmaceutical intermediates.

Photoredox Catalysis: Utilizing light-driven catalytic cycles to access new reaction pathways that are not feasible under thermal conditions, potentially leading to milder and more selective methods for C-C and C-heteroatom bond formation.

Oxidative and Reductive Chemistry: Further investigation into the controlled oxidation of the boronic acid group to form phenols or the reduction of the cyano group to an amine, which would expand its utility as a synthetic intermediate.

Integration into Advanced Materials Science for Tailored Properties

The unique combination of a reactive boronic acid moiety and a functionalized aromatic ring makes this compound an attractive building block for advanced materials. chemimpex.com Its ability to participate in the formation of dynamic covalent bonds, such as boronate esters, is a key feature for creating responsive and self-healing materials.

Future applications are envisioned in:

Covalent Organic Frameworks (COFs): Incorporating this compound into COFs can create materials with tailored porosity, high thermal stability, and specific electronic properties for applications in gas storage, separation, and catalysis.

Organic Electronics: Its use in synthesizing conjugated polymers and small molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs), where the cyano and fluoro groups can be used to tune the material's electronic energy levels and charge transport properties.

Sensing Materials: Designing polymers and molecular sensors that utilize the reversible binding of the boronic acid group to diols for the detection of saccharides and other biologically relevant molecules.

Innovations in Drug Discovery and Precision Therapeutic Applications

This compound has been identified as a key intermediate in the synthesis of various biologically active molecules. buyersguidechem.com The presence of the fluorine atom often enhances metabolic stability, a desirable trait in drug candidates.

Future research will likely focus on:

Enzyme Inhibitors: Its role as a building block for potent and selective inhibitors of enzymes implicated in a range of diseases. It has been used in the synthesis of inhibitors for β-secretase (BACE1 and BACE2), which are targets for Alzheimer's disease and type 2 diabetes. googleapis.comgoogle.comgoogle.com

Receptor Antagonists: Development of novel aryl hydrocarbon receptor (AhR) antagonists, which have potential applications in immunology and oncology. google.com

Targeted Drug Delivery: The boronic acid moiety can be used to create conjugates with biomolecules, paving the way for targeted drug delivery systems that can selectively release a therapeutic agent at the desired site of action.

Boron-Containing Drugs: Contributing to the development of next-generation boron-containing drugs, which leverage the unique ability of boron to form reversible covalent bonds with biological targets.

Synergistic Application of Advanced Experimental and Computational Methodologies

The integration of computational chemistry with experimental work is set to accelerate research involving this compound. This synergy allows for a more rational approach to design and discovery.

Key synergistic applications include:

Predictive Modeling: Using Density Functional Theory (DFT) and other computational methods to predict the reactivity of the compound in new chemical transformations and to elucidate reaction mechanisms.

Virtual Screening: Employing computational docking studies to screen virtual libraries of compounds derived from this compound against biological targets, prioritizing candidates for synthesis and experimental testing.

Materials by Design: Modeling the properties of polymers and COFs containing this building block to predict their electronic, mechanical, and guest-binding properties before undertaking complex synthesis.

Spectroscopic Analysis: Combining experimental spectroscopic data (e.g., NMR, IR) with computational predictions to confirm structures and understand the electronic effects of the substituents on the molecule's properties.

Q & A

What are the key considerations when designing a Suzuki-Miyaura cross-coupling reaction using 5-Cyano-2-fluorophenylboronic acid?

Methodological Answer:
The Suzuki-Miyaura reaction requires careful optimization of catalyst systems, solvents, and bases. For arylboronic acids with electron-withdrawing groups (EWGs) like cyano (-CN) and fluoro (-F), select palladium catalysts with strong oxidative addition activity (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) to counteract reduced reactivity caused by EWGs. Use polar aprotic solvents (e.g., DMF or THF) and mild bases (e.g., K₂CO₃) to minimize side reactions. Pre-activation of the boronic acid via trituration or recrystallization may improve coupling efficiency . Monitor reaction progress via TLC or LC-MS, as steric hindrance or electronic deactivation can prolong reaction times.

How can researchers confirm the purity and structural integrity of this compound after synthesis?

Methodological Answer:
Combine multiple analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Assess purity (>97% by area normalization) using a C18 column and acetonitrile/water mobile phase .
  • Nuclear Magnetic Resonance (NMR): Confirm structure via ¹H/¹³C NMR. The fluorine atom induces splitting patterns in adjacent protons, while the cyano group appears as a singlet in ¹³C NMR (~110 ppm).
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and isotopic patterns consistent with boron (¹⁰B/¹¹B).

What are common challenges in synthesizing derivatives of this compound, and how can they be mitigated?

Methodological Answer:
Derivatization challenges include:

  • Hydrolytic Instability: Boronic acids are prone to protodeboronation. Store under inert atmosphere (N₂/Ar) at 0–6°C to minimize degradation .
  • Side Reactions with EWGs: The electron-deficient aryl ring may resist electrophilic substitution. Use directing groups (e.g., -B(OH)₂) to regioselectively functionalize the ring.
  • Purification Difficulties: Employ column chromatography with silica gel modified with triethylamine to reduce boronic acid adsorption.

How should researchers address contradictory data when optimizing cross-coupling reactions involving electron-withdrawing substituents?

Methodological Answer:
Contradictory results (e.g., variable yields or selectivity) require systematic analysis:

Control Experiments: Compare reaction outcomes with/without Pd catalysts, bases, or ligands to identify critical variables.

DoE (Design of Experiments): Use factorial designs to evaluate interactions between temperature, solvent, and catalyst loading .

Mechanistic Probes: Conduct kinetic studies (e.g., in situ IR) to detect intermediates or side reactions.

Literature Benchmarking: Cross-reference with analogous systems (e.g., 2-Chloro-4-fluorophenylboronic acid) to identify transferable conditions .

What methodological approaches are recommended for handling the potential instability of this compound during storage?

Methodological Answer:
To preserve stability:

  • Storage Conditions: Keep in amber vials at 0–6°C under anhydrous conditions (e.g., desiccator with silica gel) .
  • Lyophilization: Convert to a stable boronate ester (e.g., pinacol ester) for long-term storage; regenerate the boronic acid via mild hydrolysis (pH 5–6 buffer) before use .
  • Quality Monitoring: Periodically test purity via HPLC and NMR to detect decomposition (e.g., loss of -B(OH)₂ signal).

How do cyano and fluoro substituents influence the reactivity of phenylboronic acid derivatives in palladium-catalyzed reactions?

Methodological Answer:

  • Electronic Effects: The -CN and -F groups withdraw electron density, reducing the nucleophilicity of the boronic acid and slowing transmetalation. Counteract this by using electron-rich Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) .
  • Ortho-Fluorine Effects: Fluorine at the ortho position can sterically hinder coupling; meta-cyano substitution may mitigate this. Computational modeling (DFT) can predict regioselectivity and transition-state energetics.
  • Side Reactions: Fluoride ions (from B-F cleavage) may poison Pd catalysts. Include scavengers like MgSO₄ or molecular sieves to sequester F⁻ .

What advanced techniques are recommended for characterizing boronic acid intermediates in multistep syntheses?

Methodological Answer:

  • X-ray Crystallography: Resolve boronic acid dimerization or anhydride formation, common in solid-state structures.
  • ¹¹B NMR: Track boron speciation (δ ~30 ppm for trigonal B(OH)₂; δ ~10 ppm for tetrahedral boronate esters).
  • Reaction Calorimetry: Monitor exothermicity during coupling to optimize safety and scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.